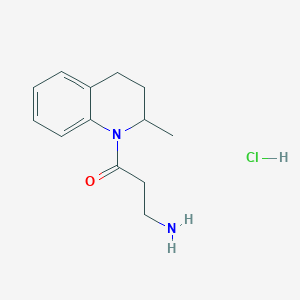

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride

Vue d'ensemble

Description

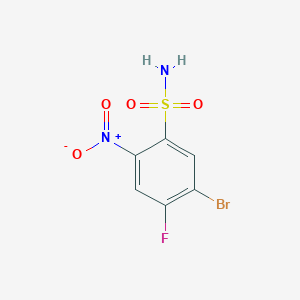

“3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1795432-80-2 . It has a molecular weight of 254.76 . The IUPAC name for this compound is 3-amino-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, which is a part of the compound , can be achieved through a two-step procedure . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O.ClH/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14;/h2-5,10H,6-9,14H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines involves catalytic hydroaminoalkylation reactions, which are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds . These reactions can be achieved in the presence of group 5 metal, ruthenium, iridium, zirconium, and titanium complexes .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Compounds related to 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride have been synthesized and shown to exhibit adrenergic blocking and sympatholytic activities. These compounds demonstrate potential in modulating physiological responses related to adrenergic receptors (Aghekyan et al., 2017).

Crystal Structure and Hirshfeld Surface Analysis

- The crystal structure and Hirshfeld surface analysis of related hydrochloride salts of tetrahydroquinoline derivatives provide insights into their molecular geometry and potential interactions. This information is crucial for understanding their potential biological applications (Ullah & Stoeckli-Evans, 2021).

Hybrid Compounds and Biological Evaluation

- Hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline have been synthesized, showing in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. These hybrids illustrate the potential of combining tetrahydroquinoline derivatives with other pharmaceutical agents for enhanced therapeutic effects (Manolov, Ivanov, & Bojilov, 2022).

Antitumor Activity

- Tertiary aminoalkanol hydrochlorides, structurally related to the compound , have been synthesized and tested for antitumor activity. This research highlights the potential use of tetrahydroquinoline derivatives in the development of new cancer treatments (Isakhanyan et al., 2016).

Enantiomer Synthesis

- The synthesis of enantiomers of tetrahydroquinolines, including those structurally related to the compound, demonstrates the versatility in generating specific molecular configurations which can be critical for targeted therapeutic applications (Gruzdev et al., 2012).

Synthesis of Isoquinolinones

- The synthesis of new tetrahydroisoquinolinones, including those structurally similar to 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride, explores the creation of compounds with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that 1,2,3,4-tetrahydroquinoline moieties are commonly occurring substructures in a large number of biologically active compounds . For example, they are part of a family of natural products known as Hancock alkaloids, which have shown cytotoxic and antimalarial activities .

Safety and Hazards

Orientations Futures

Given the pharmacological relevance of 1,2,3,4-tetrahydroquinolines, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential biological activities of this compound.

Propriétés

IUPAC Name |

3-amino-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14;/h2-5,10H,6-9,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGBBRGGFICGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)

![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)

![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)

![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)